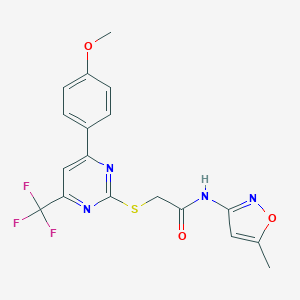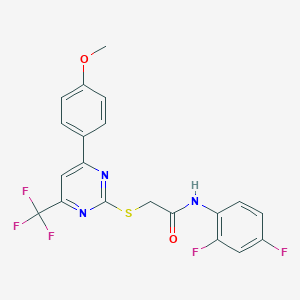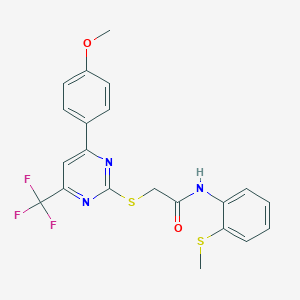![molecular formula C21H18F3N3O4S B284340 Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained attention in scientific research for its potential use as an anticancer agent. The compound is also known as TAK-659 and is a selective inhibitor of the protein kinases BTK and ITK.
Mecanismo De Acción
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate is a selective inhibitor of BTK and ITK. BTK is a protein kinase that is involved in the growth and survival of cancer cells. ITK is a protein kinase that is involved in the activation of T cells, which play a role in the immune response. By inhibiting the activity of these protein kinases, Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate can prevent the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate has biochemical and physiological effects on cancer cells and immune cells. The compound inhibits the activity of BTK and ITK, which reduces the growth and survival of cancer cells and inflammation in autoimmune diseases. Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate also has anti-inflammatory properties and may be useful in the treatment of other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate in lab experiments include its selectivity for BTK and ITK, its potential use as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate. One direction is to study the compound's safety and efficacy in humans. Another direction is to explore the potential use of the compound in the treatment of other inflammatory diseases. Additionally, research can be conducted to identify other protein kinases that Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate may inhibit and their potential use in the treatment of diseases.
Métodos De Síntesis
The synthesis of Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate involves a series of chemical reactions. The first step is the synthesis of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl thiol, which is then reacted with N-(4-bromobenzoyl)-L-glutamic acid diethyl ester to form 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl thiol N-(4-bromobenzoyl)-L-glutamic acid diethyl ester. This compound is then reacted with isopropylamine to form Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate has been studied extensively for its potential use as an anticancer agent. Research has shown that the compound inhibits the activity of BTK and ITK, which are involved in the growth and survival of cancer cells. Studies have also shown that Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate has anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C21H18F3N3O4S |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-[[2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H18F3N3O4S/c1-12(2)31-19(29)13-5-7-14(8-6-13)25-18(28)11-32-20-26-15(16-4-3-9-30-16)10-17(27-20)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,28) |
Clave InChI |
FRDYFBYVTUSSNN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284277.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)

![2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284281.png)

![N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)